N-benzyloxycarbonyl-l-leucine dicyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-OH.DCHA involves the protection of the amino group of leucine with a benzyloxycarbonyl (Cbz) group, followed by the formation of a dicyclohexylamine (DCHA) salt . The reaction typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production methods for Z-Leu-OH.DCHA are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
Z-Leu-OH.DCHA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted leucine derivatives .
Scientific Research Applications
Z-Leu-OH.DCHA has several scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on anabolic hormone secretion and muscle performance.
Medicine: Investigated for potential therapeutic applications due to its influence on physiological activities.
Industry: Utilized in the production of ergogenic supplements and other biochemical products.
Mechanism of Action
The mechanism of action of Z-Leu-OH.DCHA involves its role as a leucine derivative. It influences the secretion of anabolic hormones, which are crucial for muscle growth and repair . The compound also provides fuel during exercise, enhancing physical performance and preventing muscle damage . The molecular targets and pathways involved include the anabolic hormone pathways and energy metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-L-Leucine: Another leucine derivative used in peptide synthesis.
Z-Lysine: A lysine derivative with similar applications in peptide synthesis.
Z-Aspartic Acid: An aspartic acid derivative used in biochemical research.
Uniqueness
Z-Leu-OH.DCHA is unique due to its specific structure, which includes the dicyclohexylamine salt form. This structure provides distinct properties, such as enhanced solubility and stability, making it particularly useful in peptide synthesis and biochemical research .
Properties
Molecular Formula |
C26H42N2O4 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
dicyclohexylazanium;4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2 |
InChI Key |
FOULZFSGIVQTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.